Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate
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Overview
Description
Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate is a chemical compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with diethyl oxalate to form 2-ethoxycarbonylaminophenol, which is then cyclized to produce benzoxazole derivatives . The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated benzoxazole derivatives.
Scientific Research Applications
Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate, known for its wide range of biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid, which have similar structural features and biological activities.
Thiazole Derivatives: Compounds such as thiazole, which share similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methyl 7-hydroxy-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-8(7(11)3-5)14-4-10-6/h2-4,11H,1H3 |
InChI Key |
LURGKWCNRMIBAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)O)OC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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